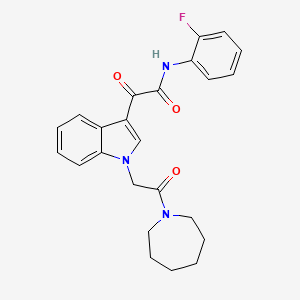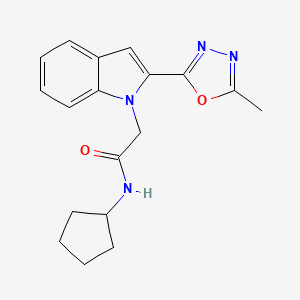![molecular formula C13H16ClNO6S B2589677 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1008040-45-6](/img/structure/B2589677.png)
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid is a chemical compound with the molecular formula C13H16ClNO6S It is characterized by the presence of a chlorobenzoic acid moiety substituted with a sulfamoyl group and a carboxy-2-methylbutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chlorobenzoic acid.
Sulfamoylation: The 2-chlorobenzoic acid undergoes sulfamoylation using sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Side Chain Introduction: The carboxy-2-methylbutyl side chain is introduced through a nucleophilic substitution reaction, where the sulfamoyl group reacts with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxy-2-methylbutyl side chain may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-fluorobenzoic acid
- 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-bromobenzoic acid
- 5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-iodobenzoic acid
Uniqueness
5-[(1-Carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its fluorine, bromine, and iodine analogs
属性
IUPAC Name |
5-[(1-carboxy-2-methylbutyl)sulfamoyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO6S/c1-3-7(2)11(13(18)19)15-22(20,21)8-4-5-10(14)9(6-8)12(16)17/h4-7,11,15H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKFCEUBFWDWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2589594.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 3-(tert-butylsulfamoyl)-4-chlorobenzoate](/img/structure/B2589597.png)
![5-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2589599.png)
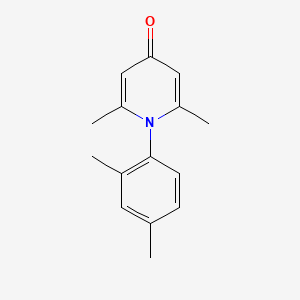
![3-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2589605.png)
![2-(4-ethoxyphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2589606.png)
![Sodium pyrazolo[1,5-a]pyrimidin-5-olate](/img/structure/B2589607.png)
![(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride](/img/structure/B2589610.png)
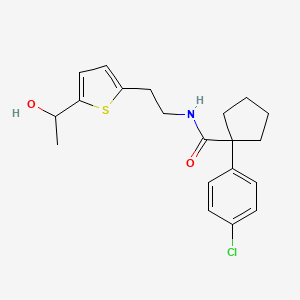
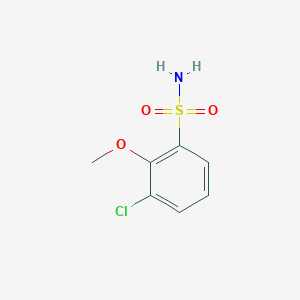
![1-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2589615.png)
